2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole
Description
The compound 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole is a heterocyclic derivative featuring a benzothiazole core substituted with a methoxy group at position 6 and an azetidine ring at position 2. The azetidine moiety is further functionalized with a methylimidazole group. This structure integrates pharmacophoric elements from benzothiazoles, imidazoles, and azetidines, which are well-documented for their biological relevance .
Benzothiazoles are recognized for their broad-spectrum pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties . The methoxy group at position 6 is a common substituent in bioactive benzothiazoles, as seen in 6-methoxy-1,3-benzothiazol-2-amine derivatives, which are precursors for antimicrobial agents . The azetidine ring, a four-membered nitrogen-containing heterocycle, enhances metabolic stability and bioavailability compared to larger cyclic amines . The imidazole group contributes to hydrogen bonding and metal coordination, critical for interactions with biological targets .
Properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-6-methoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-20-12-2-3-13-14(6-12)21-15(17-13)19-8-11(9-19)7-18-5-4-16-10-18/h2-6,10-11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYOWGFOAOUKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that imidazole-containing compounds, which are part of the structure of this compound, have a broad range of biological properties. They have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole derivatives have been found to interact with various targets, leading to a wide range of biological activities. The compound’s interaction with its targets could lead to changes in cellular processes, resulting in its observed biological effects.
Biochemical Pathways
The compound may affect various biochemical pathways due to the presence of the imidazole moiety. Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures. Therefore, the compound could potentially interfere with these biochemical pathways and their downstream effects.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the compound’s bioavailability.
Result of Action
Given the wide range of biological activities of imidazole derivatives, the compound could potentially have various effects at the molecular and cellular level.
Biological Activity
The compound 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole is a complex organic molecule featuring a unique combination of structural elements, including an imidazole ring, an azetidine moiety, and a benzothiazole fragment. This structural diversity is believed to confer significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 330.5 g/mol. The presence of multiple heterocyclic rings enhances its chemical reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.5 g/mol |
| Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that This compound exhibits antimicrobial and antifungal properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of critical enzymatic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. In particular, derivatives of benzothiazole are known to demonstrate moderate to potent activity against various cancer cell lines, including human chronic myelogenous leukemia (CML) cells.
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at MDPI, the compound was tested against multiple bacterial strains. Results indicated:
- Bacterial Strain : E. coli
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL
- Zone of Inhibition : 18 mm
This study highlights the compound's potential as an antimicrobial agent in treating bacterial infections.
Study 2: Anticancer Activity
A comprehensive review published in PMC summarized the anticancer activities of benzothiazole derivatives. The findings included:
- Cell Line Tested : Human CML
- IC50 Value : 25 µM after 48 hours
- Mechanism : Induction of apoptosis via caspase activation
This underscores the relevance of the compound in cancer therapeutics.
The biological activity of this compound can be attributed to its structural components:
- Imidazole Ring : Interacts with enzymes and receptors, modulating their activity.
- Azetidine Moiety : Enhances binding affinity and selectivity towards biological targets.
- Benzothiazole Fragment : Contributes to stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Structural and Functional Comparisons
Pharmacokinetic and Stability Considerations
- Azetidine vs.
- Methoxy Group : Enhances lipophilicity and membrane permeability relative to the fluoro substituent in , which may prioritize CNS penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
